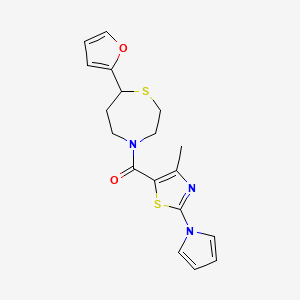
(7-(furan-2-yl)-1,4-thiazepan-4-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-(furan-2-yl)-1,4-thiazepan-4-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H19N3O2S2 and its molecular weight is 373.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (7-(furan-2-yl)-1,4-thiazepan-4-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic molecule characterized by the presence of furan and thiazepane rings along with a pyrrole-substituted thiazole moiety. This structural diversity suggests potential for significant biological activity, making it an interesting subject for medicinal chemistry research.
Chemical Structure
The molecular formula of the compound is C19H19N3O2S. The structural features include:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Thiazepane ring : A seven-membered ring containing both sulfur and nitrogen.
- Pyrrole and thiazole moieties : Contributing to the compound's reactivity and biological interactions.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their normal function. This is common in drug design where targeting enzyme pathways can modulate disease processes.
- Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways crucial for various physiological responses.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, compounds containing pyrrole and thiazole functionalities have demonstrated significant antibacterial and antifungal activities.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.8 | Mycobacterium tuberculosis |
| Compound B | 1.6 | Staphylococcus aureus |
| Compound C | 25 | Escherichia coli |
These findings indicate that modifications in the structure can enhance activity against specific pathogens, which is crucial for developing new antibiotics.
Anticancer Activity
Compounds with similar structures have also been investigated for anticancer properties. For example, thiazepane derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction.
Case Studies
A notable case study involved a series of synthesized derivatives based on thiazepane and pyrrole scaffolds. These derivatives were tested for their ability to inhibit dihydrofolate reductase (DHFR), an important enzyme in folate metabolism crucial for DNA synthesis in rapidly dividing cells, including cancer cells.
Results from Molecular Docking Studies
Molecular docking studies revealed that these compounds could effectively bind to the active site of DHFR, suggesting a potential mechanism for their anticancer activity:
| Compound | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| Compound D | -9.5 | Hydrogen bonds |
| Compound E | -8.7 | Hydrophobic interactions |
属性
IUPAC Name |
[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-13-16(25-18(19-13)21-7-2-3-8-21)17(22)20-9-6-15(24-12-10-20)14-5-4-11-23-14/h2-5,7-8,11,15H,6,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDLGMQUCOQVQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(SCC3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














